molecular formula C13H15ClN2O B2908749 2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide CAS No. 1252178-89-4

2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide

Cat. No.: B2908749
CAS No.: 1252178-89-4
M. Wt: 250.73
InChI Key: XJJYKOQTGKAZBG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide is an organic compound that features a chlorophenyl group, a cyano group, and an acetamide group. This compound may have applications in various fields such as pharmaceuticals, agrochemicals, or materials science, depending on its specific properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide typically involves the following steps:

    Formation of the 4-chlorophenyl acetamide: This can be achieved by reacting 4-chloroaniline with acetic anhydride or acetyl chloride under acidic or basic conditions.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Alkylation: The final step involves the alkylation of the intermediate with 1-chloro-1-methylpropane under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets or chemical pathways. For example, if it is used as a drug, it might interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)acetamide: Lacks the cyano and alkyl groups, which may result in different reactivity and applications.

    N-(1-cyano-1-methylpropyl)acetamide:

    2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide: Similar structure but with a bromine atom instead of chlorine, which might influence its reactivity and biological activity.

Uniqueness

The presence of the chlorophenyl, cyano, and acetamide groups in 2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide makes it unique in terms of its chemical properties and potential applications. The combination of these functional groups can lead to specific reactivity patterns and interactions that are not observed in similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-cyanobutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-3-13(2,9-15)16-12(17)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJYKOQTGKAZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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